molecular formula C24H24N4O2 B10922947 6-ethyl-1-(4-methoxyphenyl)-N,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-ethyl-1-(4-methoxyphenyl)-N,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922947
M. Wt: 400.5 g/mol
InChI Key: YLOJJAMUIPXAPW-UHFFFAOYSA-N
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Description

6-ETHYL-1-(4-METHOXYPHENYL)-N~4~,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-ETHYL-1-(4-METHOXYPHENYL)-N~4~,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the preparation of a pyrazole intermediate, which is then subjected to further reactions to introduce the pyridine ring and other substituents . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity, using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.

Scientific Research Applications

6-ETHYL-1-(4-METHOXYPHENYL)-N~4~,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ETHYL-1-(4-METHOXYPHENYL)-N~4~,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridines with different substituents. For instance:

The uniqueness of 6-ETHYL-1-(4-METHOXYPHENYL)-N~4~,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

6-ethyl-1-(4-methoxyphenyl)-N,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-5-17-15-21(24(29)27(3)18-9-7-6-8-10-18)22-16(2)26-28(23(22)25-17)19-11-13-20(30-4)14-12-19/h6-15H,5H2,1-4H3

InChI Key

YLOJJAMUIPXAPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

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